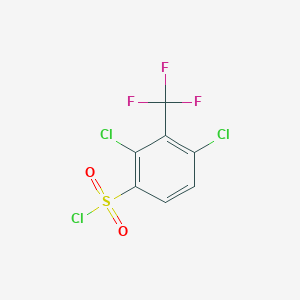

2,4-Dichloro-3-trifluoromethylbenzenesulfonyl chloride

説明

2,4-Dichloro-3-trifluoromethylbenzenesulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with two chlorine atoms (positions 2 and 4), a trifluoromethyl group (position 3), and a sulfonyl chloride functional group. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and agrochemicals. Its electron-withdrawing substituents (Cl and CF₃) enhance the electrophilicity of the sulfonyl chloride group, making it highly reactive in nucleophilic substitution reactions .

特性

分子式 |

C7H2Cl3F3O2S |

|---|---|

分子量 |

313.5 g/mol |

IUPAC名 |

2,4-dichloro-3-(trifluoromethyl)benzenesulfonyl chloride |

InChI |

InChI=1S/C7H2Cl3F3O2S/c8-3-1-2-4(16(10,14)15)6(9)5(3)7(11,12)13/h1-2H |

InChIキー |

CCJHCRADJWLIND-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)C(F)(F)F)Cl |

製品の起源 |

United States |

準備方法

Nitration and Reduction Route via Diazonium Salt (Meerwein Reaction)

A well-documented method involves the following steps:

Nitration of chlorobenzotrifluoride: Chlorobenzotrifluoride is nitrated at low temperatures (0–40 °C, preferably 30–40 °C) using a nitrating agent composed of nitric acid and sulfuric acid. This step introduces a nitro group ortho or para to the trifluoromethyl substituent.

Catalytic reduction: The nitro compound is reduced to the corresponding aniline derivative (4-chloro-3-trifluoromethylaniline) using iron powder as the reductant in a polar protic solvent such as an alcohol/water mixture, with ammonium chloride as a catalyst.

Diazotization: The aniline is converted to a diazonium salt by reaction with sodium nitrite and hydrochloric acid at low temperatures (-5 to 10 °C), preferably in a protonic solvent system such as water with glacial acetic acid.

Sulfonyl chloride formation: The diazonium salt reacts with sulfur dioxide gas in the presence of cuprous chloride catalyst to form the sulfonyl chloride intermediate.

Purification: The crude sulfonyl chloride is purified by distillation and crystallization to yield pure 2,4-dichloro-3-trifluoromethylbenzenesulfonyl chloride.

This method is scalable and yields high purity products, with yields reported around 70–76% for related sulfonyl chlorides.

Direct Chlorosulfonation of Substituted Benzene

An alternative approach involves direct chlorosulfonation of a suitably substituted benzene derivative:

Starting material: 2,6-dichlorotoluene or related trifluoromethyl-substituted benzenes.

Reaction with chlorosulfonic acid: The aromatic compound is slowly added to chlorosulfonic acid at controlled temperatures (20–40 °C) over several hours with stirring.

Heating: The reaction mixture is heated (e.g., 40 °C for 2 hours) to complete sulfonation.

Work-up: The reaction mixture is poured into ice water to precipitate the sulfonyl chloride product, which is filtered, washed, dried, and purified by washing with solvents such as n-hexane.

Yield and purity: Yields of about 85% have been reported for analogous compounds, with HPLC purity around 86%.

This method is straightforward but requires careful temperature control to avoid side reactions and degradation.

Synthesis of Key Intermediates: 2,3-Dichloro Benzotrifluoride

Since the trifluoromethyl and dichloro substitution pattern is critical, preparation of 2,3-dichloro benzotrifluoride intermediates is often necessary:

Chlorination of 2,3-dichlorotoluene: Using radical initiators such as azodiisobutyronitrile or benzoyl peroxide, chlorination is performed at 80–117 °C with controlled chlorine flow for 24 hours.

Fluorination: The chlorinated intermediate is fluorinated using anhydrous hydrogen fluoride under pressure (1.5–2.7 MPa) and elevated temperature (110 °C) in a sealed reactor, often with catalysts like antimony trichloride.

Purification: After reaction completion, unreacted gases are purged with dry air, and the product is isolated with >98% purity.

This step is crucial for obtaining the trifluoromethyl-substituted aromatic core required for subsequent sulfonyl chloride formation.

Use of Copper(I)-Catalyzed Meerwein Reaction with Sulfur Dioxide

A key step in the preparation of sulfonyl chlorides from diazonium salts is the copper(I)-catalyzed reaction with sulfur dioxide:

Generation of sulfur dioxide: SO2 is generated in situ from thionyl chloride and water or introduced as a gas.

Reaction conditions: The diazonium salt solution is treated with sulfur dioxide in the presence of cuprous chloride catalyst, typically in aqueous hydrochloric acid or mixed solvent systems (e.g., water-HCl-acetic acid).

Temperature control: The reaction is conducted at low temperatures (0–10 °C) to maintain diazonium salt stability.

Outcome: This reaction efficiently converts diazonium salts to the corresponding sulfonyl chlorides with good yields (70–76%) and scalability.

| Step | Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nitration of chlorobenzotrifluoride | HNO3/H2SO4, 0–40 °C | - | Low temperature nitration |

| 2 | Reduction to aniline | Fe powder, NH4Cl, alcohol/water | - | Catalytic reduction |

| 3 | Diazotization | NaNO2, HCl, -5 to 10 °C | - | Formation of diazonium salt |

| 4 | Sulfonyl chloride formation | SO2 gas, CuCl catalyst, aqueous HCl | 70–76 | Meerwein reaction |

| 5 | Purification | Distillation, crystallization | - | High purity product |

| Alternative | Direct chlorosulfonation | Chlorosulfonic acid, 20–40 °C | ~85 | Simpler but requires control |

| Intermediate synthesis | Chlorination and fluorination | Cl2, radical initiators, HF, 80–117 °C, 110 °C, 1.5–2.7 MPa | >98 purity | For trifluoromethylbenzene core |

The Meerwein reaction route offers high selectivity and yields for sulfonyl chloride formation from diazonium salts, with copper(I) catalysis being essential for efficient conversion.

The use of mixed solvent systems (water-HCl-acetic acid) improves solubility and reaction efficiency during diazotization and sulfonylation steps.

Temperature control is critical throughout the process to prevent decomposition of sensitive intermediates such as diazonium salts.

The direct chlorosulfonation method is industrially attractive due to fewer steps but may require more stringent purification.

Preparation of trifluoromethyl-substituted intermediates via chlorination and fluorination is well-established, with catalysts and reaction conditions optimized for high purity.

The preparation of 2,4-dichloro-3-trifluoromethylbenzenesulfonyl chloride involves sophisticated multi-step synthetic routes combining aromatic substitution, reduction, diazotization, and sulfonylation reactions. The copper(I)-catalyzed Meerwein reaction with sulfur dioxide is a key step for sulfonyl chloride formation, providing good yields and scalability. Alternative direct chlorosulfonation methods offer simpler routes but require careful control. The synthesis of trifluoromethyl-substituted aromatic intermediates is a prerequisite and involves chlorination and fluorination under controlled conditions. These methods are supported by diverse research findings and patents, ensuring reliable and efficient production of this valuable chemical intermediate.

化学反応の分析

Types of Reactions

2,4-Dichloro-3-trifluoromethylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Biaryl Compounds: Formed through coupling reactions.

科学的研究の応用

Organic Synthesis

Sulfonylating Agent :

2,4-Dichloro-3-trifluoromethylbenzenesulfonyl chloride acts as a sulfonylating agent, introducing sulfonyl groups into various organic molecules. This modification can enhance the chemical properties and reactivity of target compounds.

Case Study :

A study demonstrated its use in synthesizing β-arylated thiophenes through palladium-catalyzed desulfitative arylation. This method showcases the compound's role in creating complex organic structures essential for pharmaceuticals .

Medicinal Chemistry

Potential Therapeutic Applications :

Compounds similar to 2,4-dichloro-3-trifluoromethylbenzenesulfonyl chloride have shown promise in drug development. They can modify proteins or nucleic acids via covalent bonding, leading to potential therapeutic applications such as enzyme inhibition or biomolecule modification .

Example :

Research indicates that aryl sulfonyl chlorides can serve as intermediates for effective platelet antiaggregants like Ramatroban and Sildenafil. These compounds are particularly relevant in treating conditions associated with thrombosis, which has gained attention during the COVID-19 pandemic due to increased thrombotic events .

Materials Science

Applications in Polymer Chemistry :

The compound can be utilized in synthesizing fluorinated polymers and materials with unique properties. Its trifluoromethyl group imparts advantageous characteristics such as thermal stability and chemical resistance.

Research Insight :

Studies have explored the synthesis of fluorinated arylsulfonyl chlorides as building blocks for advanced materials, emphasizing their importance in creating high-performance polymers .

Environmental Chemistry

Role in Herbicide Development :

2,4-Dichloro-3-trifluoromethylbenzenesulfonyl chloride is investigated as an intermediate in developing herbicides. Its ability to modify biological pathways makes it a candidate for creating environmentally friendly agricultural chemicals .

Data Table: Applications Overview

作用機序

The mechanism of action of 2,4-Dichloro-3-trifluoromethylbenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form sulfonamide, sulfonate, or sulfonothioate derivatives. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid.

類似化合物との比較

Functional Group and Structural Variations

The target compound belongs to the benzenesulfonyl chloride family. Key structural analogs include:

*Estimated based on substituent contributions.

Key Observations:

- Functional Group Reactivity : Sulfonyl chlorides (e.g., target compound, ) are more reactive toward nucleophiles than benzoyl chlorides (e.g., ) due to the stronger electron-withdrawing nature of the sulfonyl group.

- Substituent Effects: The chlorine atoms in the target compound increase electron withdrawal, enhancing sulfonyl chloride reactivity compared to 3-(trifluoromethyl)benzenesulfonyl chloride .

Physical Properties

*Inferred from analogs.

Key Observations:

- The target compound likely has higher boiling points and density compared to simpler sulfonyl chlorides (e.g., trifluoromethanesulfonyl chloride ) due to increased molecular weight and aromatic substitution.

- Trifluoromethanesulfonyl chloride’s low boiling point (29–32°C) highlights its volatility, whereas benzenesulfonyl derivatives are typically less volatile.

生物活性

2,4-Dichloro-3-trifluoromethylbenzenesulfonyl chloride is a sulfonyl chloride compound known for its unique structural features, including two chlorine atoms and a trifluoromethyl group attached to a benzene ring. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. Its biological activity, although not extensively documented, suggests potential applications in drug development due to its reactivity with biological nucleophiles.

Chemical Structure and Properties

The molecular formula of 2,4-Dichloro-3-trifluoromethylbenzenesulfonyl chloride is , with a molecular weight of approximately 313.51 g/mol. The presence of electron-withdrawing groups such as chlorine and trifluoromethyl significantly influences its reactivity and potential biological interactions.

The mechanism of action for sulfonyl chlorides like 2,4-Dichloro-3-trifluoromethylbenzenesulfonyl chloride typically involves their electrophilic nature, making them susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, which can modify proteins or nucleic acids through covalent bonding. Such modifications may result in enzyme inhibition or alteration of biomolecular functions, indicating potential therapeutic applications.

Enzyme Inhibition

Sulfonyl chlorides have been recognized for their ability to act as enzyme inhibitors. Research indicates that compounds with similar structural features can inhibit various enzymes by modifying active sites through covalent bonding. This characteristic suggests that 2,4-Dichloro-3-trifluoromethylbenzenesulfonyl chloride may also exhibit enzyme inhibitory activity.

Study on Sulfonamide Derivatives

A study focused on the synthesis of sulfonamide derivatives from sulfonyl chlorides reported significant biological activities associated with these compounds. The derivatives exhibited antiproliferative effects against cancer cell lines, highlighting the potential of sulfonyl chlorides in developing new anticancer agents .

Interaction with Biological Nucleophiles

Research has demonstrated that 2,4-Dichloro-3-trifluoromethylbenzenesulfonyl chloride can interact with biological nucleophiles, leading to modifications that may affect cellular functions. Such interactions are crucial for understanding the compound's potential therapeutic applications and toxicity profiles .

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2,4-Dichloro-3-trifluoromethylbenzenesulfonyl chloride | Two chlorine atoms, one trifluoromethyl group | High electrophilicity; potential enzyme inhibitor |

| 2,6-Dichlorobenzenesulfonyl chloride | Two chlorine atoms on benzene | Primarily used as a sulfonylating agent |

| 3-Trifluoromethylbenzenesulfonyl chloride | One trifluoromethyl group | Similar synthetic applications but lacks dichloro substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。